molecular formula C9H7NO3 B12882850 5-Hydroxybenzofuran-4-carbimidic acid

5-Hydroxybenzofuran-4-carbimidic acid

Cat. No.: B12882850
M. Wt: 177.16 g/mol
InChI Key: MULCGLSWFRQDBR-UHFFFAOYSA-N
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Description

5-Hydroxybenzofuran-4-carbimidic acid is a heterocyclic organic compound that features a benzofuran core with a hydroxyl group at the 5-position and a carbimidic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxybenzofuran derivatives typically involves the cyclization of ortho-hydroxybenzophenones under acidic conditions. One common method is the dehydration of phenoxyalkanone . Another approach involves the PIDA-mediated oxidation and coupling cyclization of dicarbonyl compounds and hydroquinones .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale chemical reactions such as the Perkin, Knoevenagel, or Wittig reactions. These methods are chosen for their efficiency and ability to produce high yields of the desired compounds .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxybenzofuran-4-carbimidic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various benzofuran derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

5-Hydroxybenzofuran-4-carbimidic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxybenzofuran-4-carbimidic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes in microbes and cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxybenzofuran-4-carbimidic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carbimidic acid groups allow for unique interactions and reactions compared to other benzofuran derivatives .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

5-hydroxy-1-benzofuran-4-carboxamide

InChI

InChI=1S/C9H7NO3/c10-9(12)8-5-3-4-13-7(5)2-1-6(8)11/h1-4,11H,(H2,10,12)

InChI Key

MULCGLSWFRQDBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1O)C(=O)N

Origin of Product

United States

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